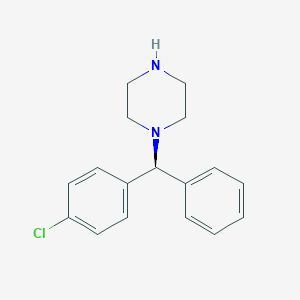

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Description

BenchChem offers high-quality (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBSZSTDQSMDR-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196008 | |

| Record name | Norchlorcyclizine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439858-21-6 | |

| Record name | Norchlorcyclizine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439858216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norchlorcyclizine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORCHLORCYCLIZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8N1I3GWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Pharmacodynamics, Stereoselectivity, and Molecular Mechanism [1]

Executive Summary

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-4-chlorobenzhydrylpiperazine or (+)-Norchlorcyclizine ) is the S-enantiomer of the core pharmacophore found in first- and second-generation antihistamines, including chlorcyclizine, meclizine, and cetirizine.

While its enantiomer, the (R)-form, is the eutomer responsible for the potent H1-antihistaminic activity of Levocetirizine , the (S)-enantiomer serves as a critical reference standard in stereochemical pharmacology. It exhibits a distinct kinetic profile characterized by fast dissociation rates and lower affinity for the Histamine H1 receptor, providing a mechanistic counterpoint that elucidates the structural basis of "residence time" in drug efficacy. Emerging research also identifies this scaffold as a modulator of non-histaminergic targets, including Natriuretic Peptide Receptor B (NPR-B).

Chemical Identity & Stereochemistry

The molecule is a chiral diarylmethylpiperazine. Its absolute configuration is crucial for its pharmacological profile.

| Property | Detail |

| IUPAC Name | (S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine |

| Common Synonyms | (S)-Norchlorcyclizine; (S)-4-Chlorobenzhydrylpiperazine |

| CAS Number | 439858-21-6 (Specific S-enantiomer) |

| Molecular Formula | C₁₇H₁₉ClN₂ |

| Stereochemistry | (S)-(+) (Dextrorotatory in methanol) |

| Relation to Active Drugs | Distomer of Levocetirizine precursor; Enantiomer of the active metabolite of Chlorcyclizine |

Stereochemical Context: In the synthesis of Cetirizine , the (R)-enantiomer of this intermediate yields Levocetirizine (the active drug). Consequently, the (S)-enantiomer discussed here yields (S)-Cetirizine (Dextrocetirizine), which possesses significantly reduced H1 affinity (approx. 10-30 fold lower).

Mechanism of Action: H1 Receptor Inverse Agonism[2]

Molecular Pharmacology

Like its (R)-counterpart, (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine functions as an Inverse Agonist at the Histamine H1 receptor (H1R), a Gq/11-coupled GPCR.

-

Constitutive Activity Blockade: The H1 receptor exhibits high constitutive activity (spontaneous activation of the Gq pathway) even in the absence of histamine. The (S)-enantiomer binds to the transmembrane domain, stabilizing the receptor in its inactive (

) state, thereby reducing basal IP3/DAG signaling. -

Binding Site Interactions: The chlorobenzhydryl moiety binds within the hydrophobic pocket formed by Transmembrane (TM) helices 3, 5, and 6. However, the (S)-configuration orients the piperazine ring less favorably for the critical electrostatic interaction with Lys191 (Lysine 191) in TM5, which is essential for the high-affinity binding seen in the (R)-enantiomer.

The Kinetic "Distomer" Effect

The defining mechanistic feature of the (S)-enantiomer is its kinetic instability at the receptor site.

-

Residence Time (RT): Efficacy in second-generation antihistamines is driven by long residence time (slow

). The (R)-enantiomer has a long RT. The (S)-enantiomer has a short RT (fast -

Clinical Implication: This fast dissociation explains why (S)-cetirizine (derived from this intermediate) has a shorter duration of action and lower potency in vivo, despite still acting as an inverse agonist in vitro.

Signaling Pathway Visualization

The following diagram illustrates the Gq signaling cascade inhibited by the molecule.

Caption: Mechanism of Inverse Agonism. The molecule shifts the H1 receptor equilibrium toward the inactive state, preventing Gq-mediated calcium release and NF-kB signaling.

Experimental Protocols

Chiral Resolution & Synthesis

To isolate the (S)-enantiomer for research, a resolution protocol using N-acetyl-L-phenylalanine is standard. While the (R)-enantiomer crystallizes with this agent, the (S)-enantiomer remains in the mother liquor or requires an alternative resolving agent (e.g., D-tartaric acid).

Protocol: Isolation of (S)-Enantiomer

-

Starting Material: Dissolve racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine (100 mmol) in ethanol.

-

Resolving Agent: Add (S)-(+)-Mandelic acid or (D)-Tartaric acid (100 mmol). Heat to reflux until clear.

-

Crystallization: Cool slowly to 25°C over 4 hours. The diastereomeric salt of the (S)-amine precipitates.

-

Filtration: Filter the precipitate. Recrystallize from ethanol to upgrade chiral purity (>99% ee).

-

Free Base Liberation: Suspend the salt in water and adjust pH to 12 using 2N NaOH. Extract with Dichloromethane (DCM).

-

Validation: Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA 90:10:0.1).

H1 Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the affinity difference between the (S) and (R) enantiomers.

Materials:

-

Membranes: CHO cells expressing human H1 receptor.

-

Radioligand: [³H]-Pyrilamine (approx. 2 nM).

-

Test Compound: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (10⁻¹⁰ to 10⁻⁵ M).

Workflow:

-

Incubation: Mix 50 µg membrane protein with [³H]-Pyrilamine and varying concentrations of the (S)-enantiomer in binding buffer (50 mM Na/K phosphate, pH 7.4).

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % displacement vs. log[concentration]. Calculate

using the Cheng-Prusoff equation.-

Expected Result:

for (S)-enantiomer ≈ 100–300 nM (vs. ~10 nM for the (R)-enantiomer).

-

Emerging Pharmacology: Off-Target Activity

Recent studies indicate that the chlorobenzhydrylpiperazine scaffold possesses activity beyond the H1 receptor.

-

NPR-B Inhibition: Norchlorcyclizine (the racemate) has been identified as a partially selective inhibitor of the Natriuretic Peptide Receptor B (NPR-B) .[2] This receptor regulates bone growth and blood pressure via cGMP. Researchers utilizing the (S)-enantiomer should control for potential modulation of cGMP pathways in complex biological systems.

-

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1): The scaffold acts as an inhibitor of Tdp1, an enzyme involved in DNA repair. This activity suggests potential utility in combination with topoisomerase inhibitors in oncology research.

References

-

Gago, F. et al. (2020). Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1. Journal of Computer-Aided Molecular Design.

-

Gillard, M. et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular Pharmacology.

-

Kubo, N. et al. (2011). Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. PLOS ONE.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9340, Norchlorcyclizine.

-

TargetMol. (2024). Norchlorcyclizine Product Data: NPR-B and Tdp1 Inhibition.

Sources

physicochemical properties of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Technical Whitepaper: Physicochemical Profiling of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Executive Summary This technical guide provides a comprehensive physicochemical analysis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (hereafter referred to as (S)-CPMP ). As the (S)-enantiomer of the key piperazine pharmacophore, this compound represents the chiral distomer relative to Levocetirizine (which utilizes the (R)-enantiomer) but serves as a critical reference standard for chiral purity assays and a starting material for (S)-cetirizine (Dextrocetirizine). This document details its solid-state properties, ionization behavior, and synthesis/resolution protocols.

Molecular Identity & Structural Analysis

The compound is a chiral piperazine derivative characterized by a benzhydryl moiety with a chloro-substitution at the para position of one phenyl ring. The stereocenter is located at the methine carbon connecting the piperazine ring to the aromatic system.

Table 1: Chemical Identity

| Parameter | Specification |

| IUPAC Name | (S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine |

| Common Name | (S)-4-Chlorobenzhydrylpiperazine; (S)-Norchlorcyclizine |

| CAS Registry Number | 439858-21-6 (Specific for (S)-isomer free base) |

| Molecular Formula | C₁₇H₁₉ClN₂ |

| Molecular Weight | 286.80 g/mol |

| Chirality | (S)-Configuration; Dextrorotatory (+) |

| Stereochemical Note | The (S)-enantiomer is the optical antipode of the Levocetirizine intermediate.[1][2][3] While the (R)-(-)-isomer (CAS 300543-56-0) is used for Levocetirizine, the (S)-isomer is essential for enantiomeric excess (ee) determination. |

Physicochemical Parameters

Understanding the ionization and solubility profile of (S)-CPMP is critical for developing extraction and purification protocols. The molecule behaves as a weak base due to the piperazine nitrogens.

Table 2: Key Physicochemical Properties

| Property | Value / Range | Contextual Note |

| Physical State | White to off-white crystalline powder | Hygroscopic in salt forms; stable as free base. |

| Melting Point | 90 – 92 °C | Significantly higher than the racemate (63–65 °C), indicating efficient packing in the enantiopure crystal lattice. |

| Optical Rotation | [α]D²⁵ = +21.0° to +23.0° (c=1.0, MeOH) | The (S)-isomer is dextrorotatory (+). The (R)-isomer is levorotatory (-21.2°).[4] |

| pKa (Predicted) | pKa₁ ≈ 5.5 (N1-benzhydryl)pKa₂ ≈ 9.0 (N4-secondary amine) | N4 is the primary basic site. At physiological pH (7.4), the molecule exists predominantly as a mono-cation. |

| LogP | 3.44 | Lipophilic nature requires organic solvents (DCM, Toluene) for extraction in the neutral state. |

| Solubility | Water: Insoluble (Free Base)DCM/MeOH: SolubleToluene: Soluble (Hot) | Solubility is pH-dependent. High water solubility is achieved only below pH 5.0 (formation of di-salt). |

Ionization & Solubility Logic

The solubility of (S)-CPMP is dictated by the protonation state of the piperazine ring.

-

pH > 10: Both nitrogens are deprotonated. The molecule is neutral and lipophilic (extractable into Dichloromethane or Toluene).

-

pH 6–8: The N4 nitrogen (secondary amine) is protonated. The molecule forms a mono-cation, partially soluble in water but partitioning into polar organic solvents.

-

pH < 4: Both N1 and N4 are protonated. The species is highly water-soluble as a dihydrochloride salt.

Synthetic Route & Chiral Resolution

The production of high-purity (S)-CPMP typically involves the synthesis of the racemate followed by classical optical resolution using a chiral acid. While asymmetric synthesis is possible, resolution remains the industrial standard for cost-efficiency.

Workflow Visualization

The following diagram outlines the synthesis of the racemate and the subsequent isolation of the (S)-enantiomer.

Figure 1: Synthetic pathway from chlorobenzhydryl chloride to enantiopure (S)-CPMP.

Protocol 1: Chiral Resolution (Self-Validating)

Note: The (R)-isomer typically precipitates with (L)-Tartaric acid or N-acetyl-L-phenylalanine. To target the (S)-isomer, the opposing chiral acid (e.g., (D)-Tartaric acid) is often employed, or the (S)-isomer is recovered from the mother liquor of the (R)-resolution.

-

Dissolution: Dissolve 100g of racemic CPMP in Acetone/Water (95:5 v/v) at 60°C.

-

Acid Addition: Add 1.0 equivalent of the resolving agent (e.g., (D)-Tartaric Acid).

-

Crystallization: Cool slowly to 25°C over 4 hours. The diastereomeric salt of (S)-CPMP precipitates.

-

Validation (In-Process Control): Filter a small aliquot. Dry and measure MP. If MP < 170°C (typical for salt), recrystallize.

-

Liberation: Suspend the salt in water, adjust pH to 12 with 4N NaOH. Extract with Dichloromethane.[4][5]

-

Isolation: Evaporate solvent to yield (S)-CPMP free base (Target MP: 90-92°C).

Analytical Profiling & Quality Control

Ensuring the enantiomeric purity of (S)-CPMP is vital, especially when used as a reference standard for Levocetirizine impurity profiling.

Protocol 2: Chiral HPLC Method

This method separates the (S) and (R) enantiomers to calculate Enantiomeric Excess (ee).

-

Column: Chiralcel OD-R or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Acetonitrile : Buffer (0.1M KPF₆, pH 2.0) [40:60 v/v].

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 230 nm.

-

Retention Logic:

-

The lipophilic interaction with the cellulose matrix differentiates the spatial arrangement of the 4-chlorophenyl group.

-

Self-Validation: Inject a racemic mixture first to establish resolution factor (Rs). Rs must be > 1.5.[5]

-

Analytical Logic Diagram

The following decision tree illustrates the QC workflow for validating (S)-CPMP batches.

Figure 2: Quality Control Decision Tree for (S)-CPMP validation.

Handling and Stability

-

Storage: Store at 2-8°C. The free base is sensitive to carbon dioxide absorption from air (forming carbamates) and oxidation. Store under inert atmosphere (Nitrogen/Argon).

-

Safety: Piperazine derivatives can be sensitizers. Use standard PPE (gloves, fume hood).

-

Impurity Profile: Common impurities include the bis-alkylated piperazine (dimer) and unreacted 4-chlorobenzhydryl chloride. These are removed via the pH-switch extraction described in Section 2.1.

References

-

ChemicalBook. (2024).[1] (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Properties and Safety. (Note: Provides comparative data for the enantiomer). Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 668697, Norchlorcyclizine. (General physicochemical data for the parent structure). Link

-

Google Patents. (2009). Method for preparing (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[2][3][4][5][6] Patent WO2009078627A2.[4] (Describes the resolution process and specific rotation data for the enantiomers). Link

-

ChemSrc. (2025). CAS 300543-56-0 Physicochemical Properties.[5][7][8][9]Link

Sources

- 1. chembk.com [chembk.com]

- 2. 1-((4-Chlorophenyl)phenylmethyl)-4-((4-methylphenyl)sulfonyl)piperazine | C24H25ClN2O2S | CID 10863113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]

- 5. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]

- 6. Norchlorcyclizine, (-)- | C17H19ClN2 | CID 668697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. CAS 300543-56-0: (-)-1-[(4-Chlorophenyl)phenylmethyl]piper… [cymitquimica.com]

- 9. CAS#:300543-56-0 | 1-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazine | Chemsrc [chemsrc.com]

Technical Guide: Synthesis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

[1]

Executive Summary

Target Molecule: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine Common Aliases: (S)-4-Chlorobenzhydryl piperazine; (S)-CPP CAS Registry: 439858-21-6 (Generic), 300543-56-0 (R-isomer reference) Significance: This molecule is the (S)-enantiomer of the key intermediate used in the synthesis of Levocetirizine (a third-generation antihistamine).[1] While the (R)-enantiomer is the active pharmaceutical ingredient (eutomer) for Levocetirizine, the (S)-enantiomer (distomer) is critical for chiral purity standards, pharmacological profiling, and specific research applications involving the histamine H1 receptor.

This guide details the Optical Resolution Route , the industry-standard methodology for generating high-enantiomeric excess (ee >99%) material.[1] Unlike direct asymmetric synthesis, which often suffers from racemization during nucleophilic substitution, chemical resolution of the racemate offers superior scalability and crystallographic fidelity.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis strategy relies on the construction of the racemic piperazine core followed by a classical resolution using a chiral acid.

Strategic Disconnections[1]

-

C-N Bond Formation: The benzhydryl-piperazine bond is formed via nucleophilic substitution (SN1/SN2 hybrid) of 4-chlorobenzhydryl chloride with excess piperazine.

-

Chiral Resolution: The racemic amine is resolved using (D)-(-)-Tartaric acid .

-

Note on Chirality: In the industrial synthesis of Levocetirizine ((R)-isomer), (L)-(+)-Tartaric acid is used to precipitate the (R)-salt. Therefore, to target the (S)-enantiomer , we utilize the opposite resolving agent, (D)-(-)-Tartaric acid , or isolate the (S)-isomer from the mother liquor of the (L)-process.

-

Workflow Visualization

Figure 1: Retrosynthetic logic flow from precursors to the optically pure target.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Racemic 1-((4-chlorophenyl)(phenyl)methyl)piperazine

This step constructs the core skeleton.[1] The use of excess piperazine is critical to prevent the formation of the bis-alkylated impurity (where one piperazine molecule reacts with two benzhydryl groups).

Reagents:

-

4-Chlorobenzhydryl chloride (1.0 eq)

-

Piperazine (anhydrous) (4.0 - 5.0 eq)

-

Solvent: Acetonitrile or Toluene

-

Temperature: Reflux (80–110°C)

Protocol:

-

Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Piperazine (5.0 eq) in Acetonitrile (10 vol) . Heat to 60°C to ensure complete dissolution.

-

Addition: Dissolve 4-Chlorobenzhydryl chloride (1.0 eq) in minimal acetonitrile. Add this solution dropwise to the piperazine solution over 60 minutes.

-

Technical Insight: Slow addition into a large excess of piperazine favors mono-alkylation (kinetic control).

-

-

Reaction: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC until the starting chloride is <1%.

-

Workup:

-

Cool to room temperature.[1][2][3] Filter off the precipitated piperazine hydrochloride salts.

-

Concentrate the filtrate under reduced pressure to remove solvent.[1][4]

-

Resuspend the residue in Dichloromethane (DCM) and wash with Water (3x) to remove excess unreacted piperazine.

-

Dry the organic layer over Na₂SO₄ and evaporate to yield the Racemic Crude Oil .

-

Yield Expectations: 85–90%.

-

Step 2: Optical Resolution via (D)-Tartaric Acid

This is the critical stereochemical filter. The (S)-enantiomer forms a crystalline salt with (D)-tartaric acid, while the (R)-enantiomer remains in solution (or forms a more soluble salt).

Reagents:

-

Racemic Crude (from Step 1) (1.0 eq)[1]

-

(D)-(-)-Tartaric Acid (1.0 eq)

Protocol:

-

Salt Formation: Dissolve the Racemic Amine (1.0 eq) in Acetone (10 vol) . Heat to 50°C.

-

Acid Addition: Add (D)-(-)-Tartaric Acid (1.0 eq) (dissolved in minimal hot water/acetone) to the amine solution.

-

Crystallization:

-

Stir the mixture at reflux for 30 minutes.

-

Cool slowly to room temperature over 4 hours (controlled cooling rate of 10°C/hour is optimal for crystal purity).

-

Chill to 0–5°C and stir for 2 hours.

-

-

Filtration: Filter the white precipitate. This is the (S)-CPP • (D)-Tartrate salt.

-

Recrystallization (Crucial for >99% ee):

-

Suspend the wet cake in refluxing Ethanol or Methanol .

-

Cool and filter again.[1] This "polishing" step removes trapped (R)-isomer.

-

Validation: Check optical rotation or Chiral HPLC of a small neutralized sample.

-

Step 3: Free-Basing to (S)-Target

Protocol:

-

Suspend the purified tartrate salt in Water and DCM .

-

Adjust pH to 12–13 using 20% NaOH solution.

-

Extract the aqueous layer with DCM (2x).[1]

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Final Product: (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine obtained as a viscous pale yellow oil or low-melting solid.

Part 3: Process Data & Quality Control

Quantitative Summary Table

| Parameter | Specification | Notes |

| Step 1 Yield | 85–90% | Loss primarily due to bis-impurity removal. |

| Step 2 Yield | 35–40% (Theoretical max 50%) | High yield indicates successful resolution. |

| Final Purity | >99.5% (HPLC) | Chemical purity. |

| Chiral Purity | >99.0% ee | Critical for application.[1] |

| Appearance | Pale yellow oil / Off-white solid | Melts near ambient temp. |

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate the enantiomeric excess.

Chiral HPLC Method:

-

Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm.

-

Expected Retention: The (S)-enantiomer and (R)-enantiomer will show distinct retention times (typically separated by >2 minutes).

-

Note: Run a racemic standard first to establish retention times.

-

Optical Rotation:

-

Specific Rotation

should be negative (-) for the free base in Methanol (verify against specific lot of resolving agent, as salt rotation differs from free base). Note: Literature often cites the (R)-isomer as levorotatory (-) as the dihydrochloride salt, but dextrorotatory (+) as the free base. Verify your specific salt form.

Part 4: Process Logic Diagram

Figure 2: Step-by-step process flow for the isolation of the (S)-enantiomer.

References

-

Cossement, E., et al. (1990). Process for preparation of a 1-piperazine-ethoxyacetic acid.[6][1][3][7] Great Britain Patent GB 2225321.[6][1] (Describes the resolution of the racemic piperazine intermediate using tartaric acid).

- Opalka, C. J., et al. (1995). Synthesis and resolution of 1-[(4-chlorophenyl)phenylmethyl]piperazine.Synthesis, 1995(7), 766-768. (Foundational paper on the resolution conditions).

-

Bodson, G., et al. (1994). Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine.[6][1][4][8] U.S. Patent 5,478,941.[1][4] (UCB Pharma patent detailing the industrial resolution route for Levocetirizine precursors).

-

PubChem Compound Summary. (2024). 1-((4-chlorophenyl)(phenyl)methyl)piperazine.[6][1][3][4][5][7][8][9][10][11][12][13] National Center for Biotechnology Information.

Sources

- 1. KR100928776B1 - (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof - Google Patents [patents.google.com]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine - Google Patents [patents.google.com]

- 6. (-)-Cetirizine, Levocetirizine, Xusal, Xyzal-药物合成数据库 [drugfuture.com]

- 7. EP0617028B1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis routes of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine [benchchem.com]

- 10. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 439858-21-6|(S)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine|BLD Pharm [bldpharm.com]

- 12. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine synthesis - chemicalbook [chemicalbook.com]

- 13. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]

The Piperazine Pharmacophore: A Technical Guide to Biological Activity and Lead Optimization

Executive Summary

The piperazine scaffold (1,4-diazacyclohexane) is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (Aripiprazole) to kinase inhibitors (Imatinib).[1][2] Its ubiquity stems from its unique conformational properties: a stable chair conformation that projects substituents at defined vectors, allowing precise interaction with diverse biological targets.

This technical guide dissects the biological activity of piperazine derivatives, focusing on Structure-Activity Relationships (SAR) , mechanistic pathways, and robust experimental protocols for synthesis and validation.[3]

Part 1: Structural Biology & Pharmacophore Analysis[3]

Conformational Dynamics

Unlike flat aromatic rings, the piperazine ring exists predominantly in a chair conformation. This 3D geometry is critical for its biological activity:

-

Vectorial Projection: The nitrogen atoms at positions 1 and 4 allow for the introduction of diverse functional groups that can interact with distinct binding pockets (e.g., the orthosteric and allosteric sites of GPCRs).

-

Basicity & Solubility: Piperazine has two pKa values (approximately 9.8 and 5.6). At physiological pH (7.4), the molecule is often mono-protonated or di-protonated, significantly enhancing the aqueous solubility of lipophilic drug candidates—a key reason for its inclusion in "drug-like" molecules to improve ADME profiles.

The "Arylpiperazine" Motif

The N-arylpiperazine moiety is a hallmark of CNS-active agents. The distance and orientation between the aromatic ring attached to N1 and the protonated nitrogen at N4 mimic the ethylamine side chain of neurotransmitters like serotonin and dopamine, facilitating high-affinity binding to 5-HT and D2 receptors.

Part 2: Therapeutic Areas & Mechanism of Action[3]

CNS Agents (Psychiatry & Neurology)[3]

-

Mechanism: Piperazine derivatives often act as 5-HT1A receptor partial agonists or D2 receptor antagonists/partial agonists .[3]

-

Key Example: Aripiprazole (Abilify).[3] The piperazine ring acts as a linker, positioning the dichlorophenyl group to bind the D2 receptor's orthosteric site, while the quinolinone tail interacts with an accessory pocket, conferring "partial agonist" functionality.

-

Pathway: Activation of 5-HT1A (Gi/o-coupled) leads to the inhibition of Adenylyl Cyclase, reducing cAMP levels and modulating neuronal firing.

Oncology (Kinase Inhibition)[3][4]

-

Mechanism: In kinase inhibitors, the piperazine ring frequently serves as a solubility-enhancing group that also forms hydrogen bonds with residues in the solvent-exposed region of the ATP-binding pocket.

-

Key Example: Imatinib (Gleevec).[2][3] The N-methylpiperazine moiety improves solubility and interacts with the BCR-ABL kinase domain, locking it in an inactive conformation.

Infectious Diseases[3]

-

Anthelmintic: Piperazine itself acts as a GABA agonist in helminths, causing flaccid paralysis by hyperpolarizing the muscle membrane.

-

Antimicrobial: Newer derivatives target bacterial efflux pumps or disrupt cell wall synthesis.

Part 3: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR points for a generic CNS-active arylpiperazine derivative.

Caption: SAR Map of Piperazine Derivatives highlighting critical substitution zones for CNS potency and selectivity.

Part 4: Experimental Protocols

Protocol: Mono-N-Alkylation of Piperazine

Objective: Selective synthesis of mono-substituted piperazine (avoiding bis-alkylation) is a common challenge. This protocol uses a stoichiometric control strategy.

Reagents:

-

Piperazine (anhydrous)

-

Alkyl Halide (e.g., Benzyl bromide)

-

Solvent: Dichloromethane (DCM) or Acetonitrile

-

Base: Triethylamine (TEA) or

Step-by-Step Methodology:

-

Preparation: Dissolve anhydrous piperazine (5.0 equiv, excess is crucial) in DCM (10 mL/g) in a round-bottom flask.

-

Expert Insight: Using a large excess (5-10x) of piperazine statistically favors mono-alkylation over bis-alkylation.

-

-

Addition: Cool the solution to 0°C. Add the Alkyl Halide (1.0 equiv) dropwise over 30 minutes.

-

Causality: Slow addition prevents localized high concentrations of electrophile, reducing dimer formation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup (The Critical Step):

-

Filter off any solid salts.

-

Wash the organic layer with water (3x).

-

Purification Logic: The excess unreacted piperazine is highly water-soluble and will partition into the aqueous phase. The mono-alkylated product (more lipophilic) remains in the organic phase.

-

Bis-alkylated byproducts (if any) will also be in the organic phase and must be removed via column chromatography.

-

-

Isolation: Dry the organic layer over

, filter, and concentrate under reduced pressure to yield the crude mono-N-alkyl piperazine.

Protocol: In Vitro 5-HT1A Radioligand Binding Assay

Objective: Determine the binding affinity (

Materials:

-

Membrane preparation from CHO cells expressing human 5-HT1A receptors.

-

Radioligand:

-8-OH-DPAT (Specific Activity ~170 Ci/mmol). -

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.5 mM EDTA, pH 7.4.

Workflow:

-

Incubation: In a 96-well plate, mix:

-

150

L Membrane suspension (approx. 10-20 -

25

L Radioligand (Final conc. 1 nM). -

25

L Test Compound (Concentration range:

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Part 5: Mechanistic Pathway Visualization

The following diagram details the intracellular signaling cascade triggered by 5-HT1A agonism (a common target for piperazine anxiolytics).

Caption: 5-HT1A Signaling Cascade: Gi/o-mediated inhibition of Adenylyl Cyclase and membrane hyperpolarization.

Part 6: Quantitative Activity Data

Table 1: Comparative Biological Activity of Key Piperazine Derivatives

| Compound | Therapeutic Class | Target | Mechanism Note | |

| Buspirone | Anxiolytic | 5-HT1A | ~20 nM ( | Partial Agonist; N-pyrimidine moiety is critical. |

| Aripiprazole | Antipsychotic | D2 / 5-HT1A | 0.34 nM ( | Functional selectivity (D2 partial agonist). |

| Imatinib | Anticancer | BCR-ABL | ~0.6 | N-methylpiperazine enhances solubility/binding. |

| Piperazine | Anthelmintic | GABA (Helminth) | N/A (Functional) | GABA agonist; induces flaccid paralysis. |

| Cetirizine | Antihistamine | H1 Receptor | ~10 nM ( | Zwitterionic piperazine; low CNS penetration. |

References

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review Source: Wisdom Library (2024) URL:[Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library / ChemistryOpen (2025) URL:[Link]

-

Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships Source: PubMed / ChemMedChem (2021) URL:[Link]

-

Recent Advances in Piperazine Derivatives as Antibacterial Agents Source: PubMed / Molecular Diversity (2025) URL:[1][Link]

-

Design, Synthesis, and Biological Evaluation of Piperazine Derivatives Involved in the 5-HT1AR/BDNF/PKA Pathway Source: Taylor & Francis Online (2023) URL:[Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI / Molecules (2021) URL:[Link]

Sources

Technical Monograph: Characterization and Application of PKI-587 (Gedatolisib)

[1]

CAS Number: 439858-21-6 Common Name: Gedatolisib (also known as PKI-587 or PF-05212384) Classification: Dual PI3K/mTOR Inhibitor Molecular Formula: C₃₂H₄₁N₉O₄ Molecular Weight: 615.72 g/mol [1]

Molecular Identity & Mechanism of Action

CAS 439858-21-6 corresponds to Gedatolisib (PKI-587), a highly potent, intravenous small-molecule inhibitor targeting both the Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[1]

Mechanistic Rationale

The PI3K/AKT/mTOR signaling axis is a critical regulator of cell growth, survival, and metabolism.[2] In many solid tumors, feedback loops often compromise the efficacy of single-node inhibitors.[1] For instance, inhibiting mTORC1 alone (e.g., with rapalogs) can inadvertently activate AKT via the S6K-IRS1 negative feedback loop or via mTORC2.[1]

Gedatolisib addresses this by simultaneously inhibiting:

-

Class I PI3K isoforms (

, -

mTORC1 and mTORC2 complexes , preventing downstream protein synthesis and preventing the feedback activation of AKT at Ser473.[1]

Pathway Visualization

The following diagram illustrates the dual-node inhibition mechanism of Gedatolisib within the PI3K/AKT/mTOR pathway.[1]

Figure 1: Gedatolisib exerts dual inhibition on PI3K and mTOR complexes, preventing AKT reactivation.[1]

Physicochemical Characterization & Stability

For application scientists, handling the compound correctly is a prerequisite for reproducible data.[1] Gedatolisib is a lipophilic molecule with poor aqueous solubility, necessitating precise formulation strategies.[1]

Key Properties Table[1][3]

| Property | Value | Notes |

| Solubility (DMSO) | ~16 mM (10 mg/mL) | Requires warming (37°C) and vortexing.[1] |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble.[1] |

| Appearance | White to off-white solid | Hygroscopic.[1] Store desicated. |

| Storage (Solid) | -20°C (2 years) | Protect from light.[1] |

| Storage (Solution) | -80°C (6 months) | Avoid freeze/thaw cycles. Aliquot immediately. |

Formulation Strategy

Stock Preparation:

In Vitro Profiling Protocols

To validate the activity of CAS 439858-21-6 in your specific models, you must confirm target engagement (biomarkers) and phenotypic effect (IC50).[1]

Kinase Selectivity Profile

Gedatolisib is distinctively equipotent against PI3K

| Target Kinase | IC50 (nM) | Significance |

| PI3K | 0.4 | Primary target; active against H1047R mutants.[1] |

| mTOR | 1.6 | Equipotent inhibition prevents feedback loops.[1] |

| PI3K | 5.4 | Relevant for immune modulation.[1] |

| PI3K | ~6.0 | Secondary inhibition. |

| PI3K | ~6.0 | Secondary inhibition.[1] |

Experimental Workflow: Target Engagement Verification

The following workflow describes the standard protocol for verifying PI3K/mTOR blockade using Western Blot.

Figure 2: Step-by-step workflow for validating Gedatolisib target engagement in vitro.

Detailed Protocol: Cellular Viability Assay

Objective: Determine IC50 in tumor cell lines (e.g., MDA-MB-361, BT474).

-

Seeding: Plate cells (3,000–5,000/well) in 96-well plates. Allow attachment for 24 hours.

-

Compound Dilution: Prepare a serial dilution (1:3) of Gedatolisib in DMSO.[1][5]

-

Treatment: Add compound to cells.[1][5][7][8] Incubate for 72 hours at 37°C/5% CO₂.

-

Readout: Add CellTiter-Glo® or MTT reagent.[1]

-

Analysis: Normalize luminescence/absorbance to DMSO control. Fit data using a 4-parameter logistic non-linear regression model.[1]

In Vivo Characterization

Transitioning from in vitro to in vivo requires strict adherence to formulation chemistry to prevent precipitation in the bloodstream.[1]

Validated In Vivo Formulation

Unlike many oral inhibitors, Gedatolisib is often administered Intravenously (IV) in preclinical models to maximize bioavailability and mimic clinical dosing.

Vehicle Recipe (Standard):

-

4% Ethanol (Solubilizer)[11]

-

2% Tween 80 (Surfactant)

-

4% PEG 400 (Co-solvent)[11]

-

90% Distilled Water (Diluent)

Preparation Protocol:

-

Dissolve Gedatolisib in the Ethanol/Tween 80/PEG 400 mixture first.[1] Vortex until clear.

-

Slowly add the distilled water while vortexing to prevent precipitation.

-

Note: If precipitation occurs, sonicate gently.[1] The solution should be clear before injection.[1]

Dosing Regimen (Xenograft Models)[4][7][8][10][11]

-

Frequency: Once weekly (QW) or intermittent (Days 1, 5, 9).

-

Pharmacokinetics: Gedatolisib exhibits a biphasic concentration-time profile with a terminal half-life of ~30–37 hours in humans, supporting weekly dosing.[1]

Efficacy Endpoints

When characterizing efficacy in mouse models (e.g., MDA-MB-361 xenografts):

Safety & Handling

References

-

Mallon, R., et al. (2011).[1][4][9][14] "Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor."[1][4][6][7][9][10][12][14][15] Clinical Cancer Research.

-

Venkatesan, A. M., et al. (2010).[1] "Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587)."[1][14] Journal of Medicinal Chemistry.

-

Shapiro, G., et al. (2013).[1] "First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer." Clinical Cancer Research.

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 44516953, Gedatolisib.[1]

-

Langdon, S. P., et al. (2019).[1] "Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models." Scientific Reports.[1]

Sources

- 1. medkoo.com [medkoo.com]

- 2. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. celcuity.com [celcuity.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. celcuity.com [celcuity.com]

- 8. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellagentech.com [cellagentech.com]

- 13. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 14. apexbt.com [apexbt.com]

- 15. The dual specificity PI3K/mTOR inhibitor PKI-587 displays efficacy against T-cell acute lymphoblastic leukemia (T-ALL) - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomeric Separation of Chlorophenyl Phenylmethyl Piperazine: A Technical Guide

The following technical guide details the enantiomeric separation of 1-[(4-chlorophenyl)phenylmethyl]piperazine (also known as Norchlorcyclizine or 1-(4-chlorobenzhydryl)piperazine ). This compound is the critical pharmacophore and chiral intermediate for several "piperazine class" antihistamines, including Meclizine , Chlorcyclizine , and Levocetirizine .

Executive Summary & Mechanistic Basis

Compound of Interest: 1-[(4-chlorophenyl)phenylmethyl]piperazine CAS: 303-26-4 Chirality: The benzhydryl carbon (C-H) connecting the piperazine ring to the two phenyl rings is the stereogenic center. Significance: The biological activity of derived drugs (e.g., Cetirizine) is highly stereoselective. The (R)-enantiomer (Levocetirizine) typically exhibits high H1-receptor affinity with reduced sedative side effects compared to the racemate or (S)-enantiomer.

The Separation Challenge

The structural similarity between the phenyl and 4-chlorophenyl groups creates a "pseudo-symmetry" that makes chiral recognition difficult. Standard chiral selectors often fail to discriminate between the two aromatic rings unless specific "3-point interaction" mechanisms (pi-pi stacking, hydrogen bonding, and steric inclusion) are optimized.

Method A: High-Performance Liquid Chromatography (HPLC)

Status: Gold Standard for Analytical & Semi-Preparative Purity.

This protocol utilizes Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically Amylose tris(3,5-dimethylphenylcarbamate), which has proven superior selectivity for benzhydryl piperazines compared to protein-based phases.

Chromatographic Protocol

| Parameter | Specification |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC |

| Dimensions | 250 mm × 4.6 mm, 5 µm particle size |

| Mobile Phase (Normal Phase) | n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) |

| Ratio | 90 : 10 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Isocratic) |

| Detection | UV @ 230 nm (Maximal absorption for chlorobenzhydryl chromophore) |

| Injection Volume | 10–20 µL |

| Sample Diluent | Mobile Phase (without DEA) |

Optimization Logic (The "Why")

-

Diethylamine (DEA) Additive: The piperazine nitrogen is basic (

). Without a basic modifier like DEA (0.1%), the amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution. -

Selectivity (

): The Chiralpak AD-H column utilizes the helical groove of the amylose polymer. The 4-chloro substituent on one phenyl ring alters the steric bulk just enough to fit differently into the chiral groove compared to the unsubstituted phenyl ring, enabling separation. -

Solvent Choice: Hexane/IPA is preferred over Acetonitrile for AD-H columns to maximize the hydrogen bonding capability of the carbamate selector.

Validation Criteria

-

Resolution (

): > 1.5 (Baseline separation required). -

Tailing Factor (

): 0.9 < -

Limit of Quantitation (LOQ): ~0.05% of the minor enantiomer (crucial for "optical purity" claims).

Method B: Chiral Capillary Electrophoresis (CE)

Status: High-Efficiency Alternative for QC Screening.

For rapid screening of raw materials where solvent consumption is a concern, CE offers a robust alternative using Cyclodextrins (CDs) as chiral selectors in the background electrolyte (BGE).

CE Protocol

| Parameter | Specification |

| Capillary | Fused silica, 50 cm effective length × 50 µm I.D. |

| Chiral Selector | Sulfated |

| Concentration | 5 mg/mL in BGE |

| Buffer (BGE) | Phosphate or Glycine buffer, pH 3.0 |

| Voltage | +20 to +25 kV |

| Detection | UV @ 230 nm |

Mechanism of Action

At pH 3.0, the piperazine is fully protonated (positively charged). The sulfated

-

Counter-Current Migration: The analyte moves toward the cathode; the CD moves toward the anode. This maximizes the interaction time.

-

Inclusion Complex: The chlorophenyl group inserts into the hydrophobic CD cavity. The degree of insertion differs between enantiomers due to the spatial arrangement of the benzhydryl center, resulting in differential migration velocities.

Method C: Preparative Resolution (Chemical)

Status: Industrial Scale Manufacturing.

While HPLC is used for analysis, large-scale production of the pure enantiomer (e.g., for Levocetirizine synthesis) typically employs Diastereomeric Salt Formation .

Crystallization Workflow

-

Reactant: Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine.[1]

-

Resolving Agent: (L)-Tartaric Acid (or (D)-Tartaric acid for the opposite isomer).

-

Solvent System: Ethanol / Water or Acetone.

-

Process:

-

Mix racemate and tartaric acid (1:1 molar ratio) in hot ethanol.

-

Cool slowly to induce crystallization.

-

The diastereomeric salt (e.g., (R)-Amine · (L)-Tartrate) crystallizes out due to lower solubility compared to the (S)-(L) salt.

-

Recrystallization: Required 2–3 times to achieve >99% ee.

-

Free Basing: Treat the solid salt with NaOH/DCM to recover the optically pure piperazine.

-

Visualizing the Workflow

The following diagram illustrates the decision tree for selecting the appropriate separation methodology based on the development stage.

Caption: Decision matrix for selecting between Chromatographic (HPLC/CE) and Chemical (Crystallization) resolution methods.

References

-

Review of Chiral Antihistamine Separation

- Title: Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral St

- Source: Journal of Chrom

-

URL:[Link]

-

Capillary Electrophoresis Method

- Chemical Resolution Patent (Industrial Base)

-

Chiral Column Selection Guide

Sources

potential therapeutic targets of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This technical guide profiles (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine , chemically known as (S)-norchlorcyclizine .[1] While the racemic mixture (norchlorcyclizine) and its N-methylated parent (chlorcyclizine) are historically established antihistamines, the (S)-enantiomer represents a distinct pharmacological entity.[1]

Unlike its enantiomer (R)-norchlorcyclizine—which serves as the scaffold for the potent H1-antagonist levocetirizine —the (S)-enantiomer displays significantly reduced affinity for the Histamine H1 receptor.[1] Recent high-throughput screening and mechanistic studies have identified this molecule as a potent viral entry inhibitor , specifically targeting the fusion mechanisms of the Hepatitis C Virus (HCV) and Filoviruses (Ebola/Marburg) .[1] This guide outlines the therapeutic rationale for decoupling antiviral activity from antihistaminergic sedation by utilizing the (S)-enantiomer.[1]

Part 1: Chemical Identity & Stereochemical Significance[1]

The molecule is a benzhydryl piperazine derivative.[2][3] Its pharmacological profile is strictly governed by its stereochemistry at the chiral center of the benzhydryl group.

| Property | Description |

| IUPAC Name | (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine |

| Common Name | (S)-Norchlorcyclizine |

| Chiral Center | Carbon bridging the phenyl and 4-chlorophenyl rings |

| Role in Synthesis | Distomer of the H1-antagonist Levocetirizine precursor |

| Key Characteristic | High lipophilicity; Lysosomotropic weak base |

The "Eutomer-Distomer" Divergence

In the context of the Histamine H1 receptor:

-

(R)-Enantiomer (Eutomer): High affinity for H1.[1] Precursor to Levocetirizine.[1] Responsible for the antihistaminergic effect.[1]

-

(S)-Enantiomer (Distomer): Low affinity for H1.[1] This reduced affinity is the critical therapeutic advantage for non-H1 targets, as it minimizes H1-mediated side effects (sedation, cognitive impairment) at the high concentrations required for antiviral efficacy.[1]

Part 2: Primary Therapeutic Target: Viral Fusion Inhibition[1]

The most compelling therapeutic target for (S)-norchlorcyclizine is the viral entry machinery of enveloped viruses, specifically HCV.[1]

Hepatitis C Virus (HCV) Entry Inhibition

Target: HCV E1 Glycoprotein (Fusion Peptide) Mechanism: (S)-Norchlorcyclizine acts as a direct-acting antiviral (DAA) targeting the host-virus interface.[1] Unlike protease or polymerase inhibitors, it prevents the viral envelope from fusing with the host endosomal membrane.

-

Binding Site: The molecule binds to a hydrophobic pocket adjacent to the putative fusion peptide of the HCV E1 glycoprotein.[4]

-

Mode of Action: It stabilizes the E1/E2 heterodimer in a pre-fusion conformation, preventing the low-pH-triggered conformational change required for membrane fusion.[1]

-

Lipid Trafficking: As a lipophilic amine, it may also alter cholesterol homeostasis in the late endosome, a critical factor for HCV internalization (NPC1 pathway modulation).[1]

Filovirus (Ebola/Marburg) Entry Blockade

Target: Late Endosomal Fusion Machinery Mechanism: Similar to other benzhydryl piperazines, the molecule accumulates in acidic endosomes (ion trapping).[1] It interferes with the interaction between the cleaved Ebola Glycoprotein (GPcl) and the host receptor Niemann-Pick C1 (NPC1), effectively locking the virus in the endosome and preventing cytoplasmic release.[1]

Visualization: Antiviral Mechanism of Action

The following diagram illustrates the dual mechanism of entry inhibition: direct glycoprotein binding and endosomal modification.

Caption: Dual-mechanism viral entry inhibition targeting HCV E1 binding and endosomal lipid trafficking.[1]

Part 3: Secondary Target (Safety Profiling): The Histamine H1 Receptor[1]

While the (S)-enantiomer is the "distomer," it is not inert.[1] Quantifying its interaction with the H1 receptor is crucial for establishing the therapeutic window.

-

Interaction: Inverse Agonist / Antagonist.[1]

-

Clinical Relevance: If the antiviral effective concentration (

) is significantly lower than the H1 binding constant (

Comparative Activity Table

| Target System | (R)-Enantiomer (Levocetirizine precursor) | (S)-Enantiomer (Subject) | Clinical Implication for (S)-Isomer |

| Histamine H1 | High Affinity ( | Low Affinity ( | Reduced sedation liability.[1] |

| HCV Entry | Active ( | Active ( | Retains therapeutic potency.[1] |

| hERG Channel | Moderate Affinity | Moderate Affinity | Requires cardiac safety monitoring.[1] |

Part 4: Experimental Protocols

To validate (S)-norchlorcyclizine as a therapeutic candidate, the following self-validating protocols are recommended.

Protocol A: HCV Pseudoparticle (HCVpp) Entry Assay

Objective: Confirm viral entry inhibition specifically mediated by envelope glycoproteins, independent of viral replication.[1]

-

Reagent Preparation:

-

Cell Culture:

-

Seed Huh-7.5 human hepatoma cells (highly permissive) in 96-well plates (

cells/well). Incubate for 24h.

-

-

Compound Treatment:

-

Prepare serial dilutions of (S)-norchlorcyclizine in DMEM (0.1 nM to 10

M). -

Pre-incubate cells with compound for 1 hour at 37°C.[1]

-

-

Infection:

-

Readout (48h post-infection):

-

Lyse cells and quantify Luciferase activity (RLU).[1]

-

Validation: Calculate % Inhibition relative to DMSO control.

-

Success Criteria: Dose-dependent reduction in HCVpp signal with no reduction in VSV-G signal.

-

Protocol B: Stereoselective H1 Receptor Binding (Competition Assay)

Objective: Quantify the "distomer" advantage by calculating the Eudismic Ratio.

-

Membrane Prep: Use HEK293 membranes stably expressing human H1 receptor.[1]

-

Radioligand:

-Mepyramine (High affinity H1 antagonist).[1] -

Workflow:

-

Analysis:

Workflow Visualization: Screening Pipeline

Caption: Screening workflow to validate the therapeutic window of the (S)-enantiomer.

References

-

He, S., Lin, B., Chu, V., et al. (2015).[1][3][5] Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.[3][6][7] Science Translational Medicine.[1][3][5][6]

-

Chamoun-Elias, N., et al. (2020).[1] Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1.[4] Cell Chemical Biology.[1][4]

-

Gillard, M., et al. (2002).[1] Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys(191) and Thr(194).[1] Molecular Pharmacology.[1]

-

PubChem. (n.d.).[1] 1-((4-chlorophenyl)(phenyl)methyl)piperazine Compound Summary. National Center for Biotechnology Information.[1]

-

De Clercq, E. (2019).[1] Ebola virus (EBOV) infection: An update on the current therapeutics and vaccines.[1] Frontiers in Pharmacology.[1]

Sources

- 1. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 6. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Structural Dynamics and Chiral Resolution of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Executive Summary

The piperazine scaffold is a cornerstone of medicinal chemistry, particularly in the development of H1-antihistamines. Among these, (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (often referred to as (S)-Norchlorcyclizine or the (S)-enantiomer of Cetirizine Impurity A) represents a critical chiral intermediate. While its enantiomer, the (R)-form, is the pharmacologically active core of Levocetirizine, the (S)-congener is a subject of intense scrutiny for enantiomeric purity profiling, off-target toxicity modeling, and crystallographic studies.

This guide provides a definitive technical analysis of the (S)-enantiomer, focusing on its absolute configuration, conformational energy landscapes, and the rigorous protocols required for its optical resolution.

Molecular Architecture & Stereochemistry

Absolute Configuration (CIP Priority)

The stereocenter of the molecule is the benzhydryl carbon (C-alpha) connecting the piperazine ring to the two aromatic systems. The biological activity of this class is strictly governed by chirality, necessitating a precise application of the Cahn-Ingold-Prelog (CIP) priority rules.

Assignment Logic:

-

Nitrogen (Piperazine N1): Atomic number 7 (Highest Priority).

-

4-Chlorophenyl Group: The Carbon-1 is attached to C-C-C.[1] The presence of Chlorine (Z=17) at the para-position gives this ring priority over the unsubstituted phenyl ring.

-

Phenyl Group: Priority 3.

-

Hydrogen: Priority 4 (Lowest).

For the (S)-enantiomer , when the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1

Structural Connectivity Map

The following diagram illustrates the pharmacophore connectivity and the logical flow of CIP priority assignment.

Figure 1: Pharmacophore connectivity and Cahn-Ingold-Prelog (CIP) priority assignment for the (S)-enantiomer.

Conformational Analysis

Understanding the 3D conformation is vital for predicting binding affinity and solubility. The molecule exists in a dynamic equilibrium dominated by steric constraints.

The Piperazine Chair

The piperazine ring predominantly adopts a chair conformation .[2][3] This is the global energy minimum, avoiding the torsional strain associated with the boat or twist-boat forms.

-

N-Substituent Orientation: The bulky benzhydryl group prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Bond Angles: The C-N-C angles in the ring approximate

, consistent with

Benzhydryl "Butterfly" Effect

The two phenyl rings cannot be coplanar due to steric clash between the ortho-hydrogens.

-

Dihedral Angle: Crystallographic data suggests a dihedral angle between the two aromatic planes of approximately 70°–75° .

-

Propeller Twist: The rings adopt a "propeller" arrangement relative to the C-N bond axis. This specific twist is crucial for fitting into the hydrophobic pocket of the H1 receptor (though the (S)-form fits poorly compared to the (R)-form).

Experimental Protocol: Chiral Resolution

Direct asymmetric synthesis is often cost-prohibitive. The industry standard involves the resolution of the racemate using chiral acids.[4] While (L)-Tartaric acid yields the (R)-eutomer (Levocetirizine precursor), the (S)-enantiomer is isolated using (D)-Tartaric acid or recovered from the mother liquor of the (R)-process.

Reagents & Materials

-

Substrate: Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine (Free base).[4][5][6]

-

Resolving Agent: (D)-(-)-Tartaric acid (0.5 - 1.0 eq).

-

Solvent System: Ethanol/Water (95:5) or Acetone/Water.

-

Base: 2N NaOH (for liberation).

Step-by-Step Workflow

Step 1: Salt Formation Dissolve 100g of racemic base in 500mL of refluxing ethanol. Slowly add a hot solution of (D)-Tartaric acid (0.5 eq) in ethanol. The diastereomeric salt formation is exothermic; maintain reflux for 30 minutes to ensure homogeneity.

Step 2: Controlled Crystallization Allow the solution to cool slowly to room temperature over 4 hours. Rapid cooling traps the unwanted diastereomer. Seed crystals of the (S)-salt may be added at 50°C to induce nucleation.

Step 3: Filtration & Recrystallization Filter the precipitate. This is the crude (S)-piperazine-(D)-tartrate salt.

-

Validation: Check melting point.[7] If

C (salt MP), recrystallize from methanol/water (1:1) to improve optical purity.

Step 4: Liberation of the Free Base

Suspend the purified salt in water. Adjust pH to >12 using 2N NaOH. Extract with Dichloromethane (DCM). Dry the organic layer over

Resolution Logic Diagram

Figure 2: Workflow for the optical resolution of the (S)-enantiomer using (D)-Tartaric acid.

Analytical Characterization

To ensure the integrity of the isolated (S)-enantiomer, the following physicochemical parameters must be verified.

Quantitative Data Table

| Parameter | Specification (S-Isomer) | Notes |

| Molecular Formula | MW: 286.80 g/mol | |

| Physical State | White Crystalline Solid | Hygroscopic as HCl salt |

| Melting Point | 91 - 93 °C | Distinct from racemate (63-65 °C) |

| Specific Rotation | ||

| Solubility | DCM, Chloroform, Methanol | Poorly soluble in Hexane |

| Chiral Purity | Chiralpak AD-H Column |

Spectroscopic Validation (1H NMR)

Solvent:

- 7.15 - 7.40 (m, 9H): Aromatic protons (Phenyl + 4-Chlorophenyl). The overlap is significant, but integration must equal 9.

- 4.18 (s, 1H): The chiral benzhydryl proton. This singlet is diagnostic; shifts or splitting indicate salt formation or impurities.

- 2.88 (t, 4H): Piperazine ring protons (adjacent to NH).

- 2.35 (br s, 4H): Piperazine ring protons (adjacent to N-Benzhydryl).

Pharmacological Implications[10]

While the (R)-enantiomer is the active eutomer for H1-antihistamine activity (Levocetirizine), the (S)-enantiomer is not merely inert waste.

-

Binding Pocket Fit: The Histamine H1 receptor has a specific hydrophobic pocket that accommodates the chlorophenyl group. In the (S)-configuration, the spatial arrangement of the phenyl and chlorophenyl groups is inverted relative to the piperazine anchor. This leads to a steric clash with the receptor residues (specifically Trp and Asp residues in the transmembrane domain), drastically reducing affinity (approx. 10-100 fold lower than the R-form).

-

Metabolic Stability: Enantiomers often undergo metabolism at different rates. The (S)-form may be metabolized more slowly or via different CYP450 pathways, potentially leading to different pharmacokinetic profiles if administered as a racemate.

References

-

ChemicalBook. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Properties and Synthesis. (Linked to CAS 300543-56-0 for comparison).[5]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9340, Norchlorcyclizine. (General structure and racemate data).

-

Opielka, M. et al. Crystallographic studies of benzhydryl piperazine derivatives. Zeitschrift für Kristallographie.[3] (Provides basis for chair conformation and dihedral angles).[2]

-

Patent US 5,478,941. Process for the preparation of optically active derivatives of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid. (Describes the resolution of the piperazine intermediate using tartaric acid).

-

LGC Standards. Impurity Profiling of Cetirizine: The (S)-enantiomer.

Disclaimer: This guide is for research purposes only. The synthesis and handling of chemical substances should only be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]

- 5. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]

- 6. RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]- -piperazine, method of their synthesis, method of synthesis of enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine derivatives - Google Patents [patents.google.com]

- 7. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Solubility Profile of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

[1]

Executive Summary & Compound Identity

(S)-CPMP is the chiral piperazine intermediate critical for the synthesis of enantiopure antihistamines (e.g., dextrocetirizine). While often discussed in the context of its enantiomer (the Levocetirizine intermediate), its solubility behavior in achiral solvents is identical to the racemate (Chlorcyclizine intermediate) and the (R)-isomer.

-

IUPAC Name: (S)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine[1][2][3][4][5][6]

-

CAS Number: 439858-21-6 (S-isomer) | 303-26-4 (Racemate)[1]

-

Physical State: White to off-white crystalline solid.[1]

Thermodynamic Solubility Principles

The molecule features a lipophilic benzhydryl tail (two phenyl rings, one chlorinated) and a polar piperazine head .

-

Non-polar solvents: The benzhydryl group drives high solubility in chlorinated and aromatic solvents.[1]

-

Polar protic solvents: The secondary amine (piperazine) allows for hydrogen bonding, providing moderate solubility in alcohols.

-

Aqueous media: The free base is hydrophobic.[1] Solubility is only achieved via protonation (salt formation) or the use of cosolvents.

Solubility Landscape

The following data aggregates quantitative limits and qualitative process observations from pharmaceutical synthesis protocols.

Table 1: Solubility in Common Lab Solvents (25°C)

| Solvent Class | Solvent | Solubility Rating | Approx. Conc. | Application Context |

| Chlorinated | Dichloromethane (DCM) | Very High | >100 mg/mL | Extraction organic phase; reaction solvent.[1] |

| Chloroform | Very High | >100 mg/mL | NMR solvent; synthesis medium.[1] | |

| Polar Aprotic | DMSO | High | ~30 mg/mL | Biological assays; stock solutions.[1] |

| DMF | High | ~30 mg/mL | Coupling reactions; nucleophilic substitutions.[1] | |

| Acetone | High | Soluble | Used in chiral resolution (with tartaric acid). | |

| Polar Protic | Ethanol | Moderate | ~25 mg/mL | Recrystallization (often with water antisolvent). |

| Methanol | Moderate/High | Soluble | Reaction solvent (e.g., borohydride reductions). | |

| Aromatic | Toluene | High | Soluble | Process solvent; extraction from alkaline water.[1] |

| Aliphatic | Hexane / Heptane | Low | <1 mg/mL (Cold) | Primary Recrystallization Solvent. |

| Aqueous | Water (pH 7) | Insoluble | <0.1 mg/mL | Wash solvent (removes inorganic salts).[1] |

| 0.1 M HCl | Very High | >50 mg/mL | Forms water-soluble dihydrochloride salt.[1] |

Note on Stereochemistry: In achiral solvents (all listed above), the solubility of the (S)-enantiomer is thermodynamically identical to the (R)-enantiomer and the racemate.[1] Differences only arise in chiral solvents or during interaction with chiral resolving agents (e.g., N-acetyl-L-phenylalanine).[1]

Experimental Protocols

Protocol A: Recrystallization for High Purity

This method utilizes the steep solubility gradient of (S)-CPMP in hexane/heptane (high solubility at boiling, low at room temperature).

Objective: Purify crude (S)-CPMP to >98% chemical purity.

-

Preparation: Place 10.0 g of crude (S)-CPMP in a round-bottom flask equipped with a reflux condenser.

-

Dissolution: Add Hexane (approx. 60 mL per gram of solid).

-

Note: The compound will not dissolve at room temperature.[1]

-

-

Heating: Heat the mixture to boiling (68°C). The solid should dissolve completely.[1]

-

Troubleshooting: If insolubles remain after 10 minutes of reflux, filter the hot solution through a pre-heated sintered glass funnel to remove physical impurities.

-

-

Crystallization:

-

Remove heat and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours.

-

Transfer to an ice bath (0–4°C) for an additional 2–4 hours to maximize yield.

-

-

Isolation: Filter the white crystals using vacuum filtration.

-

Washing: Wash the filter cake with cold hexane (0°C).

-

Drying: Dry under vacuum at 40°C for 4 hours.

Protocol B: Aqueous Stock Solution Preparation

The free base is insoluble in water.[1] To create an aqueous solution for biological testing without using DMSO:

-

Acidification: Dissolve 10 mg of (S)-CPMP in 10 mL of 0.1 M HCl . The amine protonates, forming the hydrochloride salt, which is highly water-soluble.

-

Neutralization (Optional): If a neutral pH is required, dilute into a buffered system (e.g., PBS), but ensure the final concentration does not exceed the free-base solubility limit (~0.14 mg/mL), otherwise precipitation will occur.

Solubility Decision Logic (Visualization)[1]

The following diagram illustrates the logical flow for solvent selection based on the experimental goal (Reaction, Purification, or Analysis).

Figure 1: Solvent selection decision tree based on the physicochemical interaction required for specific experimental workflows.

References

Sources

- 1. lookchem.com [lookchem.com]

- 2. EP0617028B1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine - Google Patents [patents.google.com]

- 3. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine [lgcstandards.com]

- 5. (-)-1-[4-(Chlorophenyl)Phenyl Methyl] Piperazine Information, Uses, Safety, Synthesis & Supplier China – Expert Guide [chemheterocycles.com]

- 6. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]

- 7. 1-(4-Chlorobenzhydryl)piperazine - Safety Data Sheet [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. 1-(4-氯二苯甲基)哌嗪 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Impurity Profile of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

[1]

Compound Overview & Significance

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (also known as (S)-4-chlorobenzhydryl piperazine) is the (S)-enantiomer of the piperazine pharmacophore found in Cetirizine and Hydroxyzine.[1] In the context of Levocetirizine (the active (R)-enantiomer), this compound represents the distomer (unwanted enantiomer) and is strictly controlled as a chiral impurity.[1]

Synthesis Pathways & Impurity Origins

Understanding the synthesis is prerequisite to predicting the impurity profile. Two primary routes are employed, each generating distinct impurity fingerprints.[9]

Route A: Nucleophilic Substitution (Classical)

Reaction of (S)-4-chlorobenzhydryl chloride with excess piperazine.[1] Note that if the starting chloride is chiral, the reaction typically proceeds with inversion or racemization depending on conditions (

-

Major Impurities: Dimerization products, unreacted piperazine, racemized (R)-isomer.[1]

Route B: Reductive Amination

Reaction of 4-chlorobenzophenone with piperazine followed by asymmetric reduction or resolution.

-

Major Impurities: Residual ketone, over-reduced alcohols, and resolution agents (e.g., Tartaric acid derivatives).

DOT Diagram: Synthesis & Impurity Genesis

The following diagram maps the formation of key impurities during the synthesis process.

Figure 1: Genesis of impurities during the reductive amination pathway.

Detailed Impurity Profiling

The impurities are categorized into Chiral, Process-Related, and Degradation products.

I. Chiral Impurity (The Enantiomer)[1]

-

Name: (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine[1][2][4][7]

-

Relation: Enantiomer (The active intermediate for Levocetirizine).[1]

-

Origin: Incomplete chiral resolution or racemization during synthesis.

-

Criticality: High. In chiral drugs, the opposite enantiomer is considered a distinct impurity with potential toxicity or competing pharmacology.

II. Process-Related Impurities (Achiral)

These arise from side reactions or unreacted starting materials.[1]

| Impurity Name | Structure Description | Origin | Limit (Typical) |

| Dimer Impurity | 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine | Reaction of the mono-substituted product with another equivalent of chlorobenzhydryl electrophile.[1] | NMT 0.15% |

| 4-Chlorobenzophenone | (4-chlorophenyl)(phenyl)methanone | Unreacted starting material or oxidation product of the benzhydryl group.[1] | NMT 0.10% |

| 4-Chlorobenzhydrol | (4-chlorophenyl)(phenyl)methanol | Hydrolysis of the starting chloride or incomplete reduction of the ketone.[1] | NMT 0.10% |

| Piperazine | 1,4-Diazacyclohexane | Unreacted reagent. Difficult to detect by UV due to lack of chromophore.[10] | NMT 0.5% |

III. Degradation Products

Upon exposure to light or air, the piperazine ring and the benzhydryl methine proton are susceptible to oxidation.

-

N-Oxides: Oxidation of the tertiary amine nitrogen.

-

Amide Degradants: Oxidative cleavage or reaction with atmospheric

(carbamates).[1]

Analytical Control Strategies

To ensure the quality of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a dual-method approach is required: Chiral HPLC for enantiomeric purity and Reverse-Phase (RP) HPLC for chemical purity.[1]

Method A: Chiral Purity (Enantiomeric Excess)

Since the (R) and (S) enantiomers have identical physical properties in an achiral environment, a Chiral Stationary Phase (CSP) is mandatory.[1]

-

Column: Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak AD-H or equivalent).[1]

-

Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1).

-

Mechanism: The chiral selector forms transient diastereomeric complexes with the enantiomers, causing them to elute at different times.

-

Target: Resolution (

) > 2.0 between (S) and (R) peaks.

Method B: Chemical Purity (Related Substances)[1]

-

Column: C18 (Octadecylsilane), High pH stability recommended (e.g., XBridge C18).[1]

-

Mobile Phase:

-

Rationale: The basic pH keeps the piperazine moiety non-protonated (or singly protonated), improving peak shape and retention compared to acidic conditions where it is highly polar.[1]

DOT Diagram: Analytical Workflow

Figure 2: Analytical strategy for comprehensive impurity monitoring.

Regulatory & Safety Context

When used as an intermediate for Levocetirizine:

-

ICH Q3A/Q3B: Impurities > 0.10% must be identified. The Dimer is a known process impurity often specified in pharmacopoeial monographs (e.g., EP Impurity D for Cetirizine).[1]

-